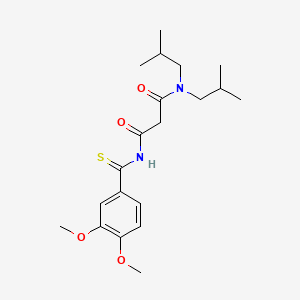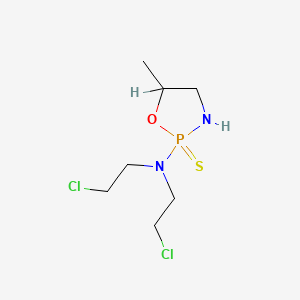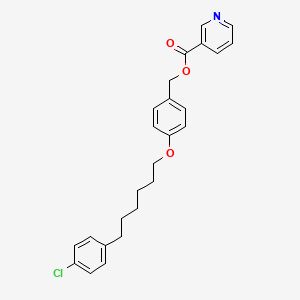
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoindole ring system substituted with a 3-chloro-4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the 3-chloro-4-fluorophenyl Group: The 3-chloro-4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable halogenated precursor.
Hydrogenation: The final step involves the hydrogenation of the isoindole core to obtain the tetrahydroisoindole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
化学反応の分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction may produce fully saturated tetrahydroisoindole compounds.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core structure but differ in their substituents.
Tetrahydroisoindole derivatives: These compounds have a similar tetrahydroisoindole ring system but may have different functional groups attached.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both the 3-chloro-4-fluorophenyl group and the tetrahydroisoindole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
59648-00-9 |
|---|---|
分子式 |
C14H11ClFNO2 |
分子量 |
279.69 g/mol |
IUPAC名 |
2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-7-8(5-6-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7H,1-4H2 |
InChIキー |
AAGOYABWFCDOOO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















